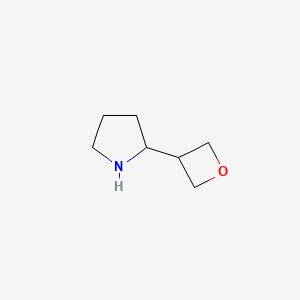

2-(Oxetan-3-yl)pyrrolidine

説明

BenchChem offers high-quality 2-(Oxetan-3-yl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Oxetan-3-yl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C7H13NO |

|---|---|

分子量 |

127.18 g/mol |

IUPAC名 |

2-(oxetan-3-yl)pyrrolidine |

InChI |

InChI=1S/C7H13NO/c1-2-7(8-3-1)6-4-9-5-6/h6-8H,1-5H2 |

InChIキー |

PWJDGJRTNCXTEK-UHFFFAOYSA-N |

正規SMILES |

C1CC(NC1)C2COC2 |

製品の起源 |

United States |

Foundational & Exploratory

Technical Guide: Structural Elucidation of 2-(Oxetan-3-yl)pyrrolidine

Executive Summary

The "Oxetane Switch" in Fragment-Based Drug Discovery (FBDD)

2-(Oxetan-3-yl)pyrrolidine represents a high-value scaffold in modern medicinal chemistry, specifically designed to address the "escape from flatland" challenge. By replacing traditional gem-dimethyl or carbonyl groups with an oxetane ring, researchers can significantly lower lipophilicity (LogP) and increase metabolic stability while retaining steric bulk.

This guide provides a rigorous structural elucidation framework for this specific scaffold. Unlike simple aliphatic amines, the coupling of the strained, four-membered oxetane ether to the five-membered nitrogen heterocycle introduces unique stereoelectronic effects. The proximity of the chiral center at the pyrrolidine C2 position induces diastereotopicity in the oxetane ring, creating a complex NMR signature that requires precise interpretation.

Part 1: Structural Context & Synthetic Origins

Before initiating elucidation, one must understand the structural logic. The molecule consists of a pyrrolidine ring linked at its C2 position to the C3 position of an oxetane ring.

Key Physicochemical Drivers

-

Basicity Modulation: The electron-withdrawing nature of the oxetane oxygen (via inductive effect) lowers the pKa of the pyrrolidine nitrogen compared to a standard alkyl-pyrrolidine, often improving oral bioavailability.

-

Conformational Lock: The oxetane ring is not planar; it adopts a puckered conformation (approx. 30°). This pucker, combined with the steric bulk at the pyrrolidine C2, restricts rotameric freedom, which can be observed in NOESY spectra.

Impurity Profile Alert

Synthetic routes typically involve the addition of organometallics to 3-oxetanone or decarboxylative cross-coupling. Common impurities to screen for include:

-

Ring-opened byproducts: Acidic workups can open the strained oxetane ring (forming 1,3-diols).

-

Over-alkylation: If synthesized via nucleophilic substitution.

Part 2: Spectroscopic Elucidation (NMR)

The core challenge in verifying 2-(oxetan-3-yl)pyrrolidine is distinguishing it from its regioisomers (e.g., 3-(oxetan-3-yl)pyrrolidine) and verifying the integrity of the ether ring.

The "Diastereotopic Fingerprint"

The pyrrolidine C2 carbon is a chiral center. Consequently, the oxetane ring loses its plane of symmetry.

-

The protons at Oxetane-C2' and Oxetane-C4' become diastereotopic .

-

Result: Instead of a simple doublet or triplet, the oxetane methylene protons often appear as four distinct multiplets (or two complex AB systems) in the 4.4–4.9 ppm range.

Diagnostic NMR Table (Solvent: CDCl₃)

| Position | Group | δH (ppm) | Multiplicity | Key Coupling ( | Structural Logic |

| Ox-C2' | CH₂ | 4.60 - 4.85 | m (ABX) | Diastereotopic due to Pyr-C2 chirality. | |

| Ox-C4' | CH₂ | 4.45 - 4.55 | m (ABX) | Distinct from C2' due to proximity to N-lone pair. | |

| Ox-C3' | CH | 3.10 - 3.25 | m | The "bridge" methine. Couples to Ox-CH₂s and Pyr-C2. | |

| Pyr-C2 | CH | 2.95 - 3.10 | m | - | Alpha-nitrogen proton; diagnostic of linkage point. |

| Pyr-C5 | CH₂ | 2.80 - 2.95 | t/m | - | Typical amine alpha-protons. |

| Pyr-C3/4 | CH₂ | 1.60 - 1.90 | m | - | Ring envelope protons. |

> Note: Chemical shifts are approximate and concentration-dependent. The key validator is the integration ratio of 4:1 for the 4.5-4.9 ppm region (Oxetane CH₂) vs the 3.1-3.3 ppm region (Bridge CH).

Part 3: Visualization of Logic Flow

The following diagram outlines the decision tree for confirming the structure and ruling out common isomers (like the N-linked oxetane).

Caption: Logical workflow for structural validation, prioritizing oxetane ring integrity and regio-isomer differentiation via HMBC.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trust, follow this specific characterization workflow. This protocol is designed to self-correct for common solvent effects that obscure oxetane couplings.

Step 1: Sample Preparation (The Solvent Switch)

-

Primary: Dissolve ~5 mg in CDCl₃ . This is standard for baseline comparisons.

-

Secondary (Critical): If the oxetane signals (4.4–4.9 ppm) overlap heavily, prepare a second tube in Benzene-d6 (

) .-

Why? The magnetic anisotropy of the benzene ring often induces an upfield shift in the pyrrolidine protons while affecting the oxetane ether protons differently, resolving the "diastereotopic mess" into readable multiplets.

-

Step 2: 2D Connectivity Mapping (HMBC)

Run a Heteronuclear Multiple Bond Correlation (HMBC) optimized for long-range coupling (8-10 Hz).

-

Target Correlation: Look for a cross-peak between the Pyrrolidine C2 proton (~3.0 ppm) and the Oxetane C3' carbon (typically ~35-40 ppm).

-

Validation: If you see a correlation from the Pyrrolidine Nitrogen protons to the Oxetane, you have synthesized the N-linked impurity (N-(oxetan-3-yl)pyrrolidine), not the C-linked target.

Step 3: Stereochemical Probe (NOESY)

Acquire a 1D-NOESY irradiating the bridgehead methine (Ox-C3').

-

Expectation: Strong NOE enhancement of the Pyrrolidine C2 proton.

-

Absence: If NOE is weak or absent, the conformation may be locked in a specific pucker where the dihedral angle is near 90°, or the assignment is incorrect.

Part 5: Connectivity Logic Diagram

The following diagram visualizes the critical HMBC correlations required to claim the structure authoritatively.

Caption: Critical HMBC correlations. The Pyr-C2 proton must show 3-bond coupling to Oxetane C2'/C4' carbons to confirm the C-C linkage.

References

-

Wuitschik, G., et al. (2006).[1] Oxetanes as Promising Modules in Drug Discovery.[1][2][3][4] Angewandte Chemie International Edition.[1] Link

- Foundational text on oxetane properties and stability.

-

Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[2][5] Journal of Medicinal Chemistry.[5] Link

- Detailed analysis of oxetane geometry, puckering, and NMR characteristics.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

- Contextualizes the use of polar bioisosteres like oxetanes in reducing LogP.

-

Barnes-Seeman, D. (2012). The Role of Spirocyclic and Bridged Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry. Link

- Discusses the topological advantages of spiro- and linked-heterocycles.

Sources

A Technical Guide to the Conformational Analysis of the Oxetane-Pyrrolidine Linkage

Abstract

The oxetane-pyrrolidine motif is an increasingly important structural element in modern medicinal chemistry, prized for its ability to confer desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensionality.[1][2] The conformational rigidity imposed by the strained oxetane ring, coupled with the versatile puckering of the pyrrolidine ring, creates a unique and tunable conformational landscape. Understanding and predicting the preferred conformations of the oxetane-pyrrolidine linkage is therefore critical for rational drug design and the optimization of ligand-receptor interactions. This guide provides an in-depth technical overview of the principles and methodologies for the conformational analysis of this key structural motif, integrating both experimental and computational approaches for a holistic understanding.

Introduction: The Strategic Importance of the Oxetane-Pyrrolidine Motif

The strategic incorporation of small, strained rings into drug candidates is a powerful tactic for navigating complex biological landscapes. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable building block.[2][3] It serves as a polar, metabolically stable isostere for often-problematic groups like gem-dimethyl or carbonyl functionalities.[1][2] When linked to a pyrrolidine ring—a core component of the essential amino acid proline and numerous pharmacophores—the resulting scaffold offers a compelling combination of properties. The linkage can reduce the basicity of the pyrrolidine nitrogen, which can be crucial for optimizing pharmacokinetics and reducing off-target effects, such as hERG channel affinity.[2][4]

The true power of this linkage, however, lies in its conformational behavior. The inherent strain and puckered nature of the oxetane ring restricts the conformational freedom of the adjacent pyrrolidine, leading to a more defined and predictable three-dimensional structure. This guide will deconstruct the analysis of this linkage, starting with the fundamental conformational properties of each individual ring before exploring the complexities of the combined system.

Conformational Fundamentals of the Constituent Rings

A robust analysis of the linked system must begin with an appreciation for the intrinsic conformational preferences of its components.

The Oxetane Ring: A Strained, Puckered System

Unsubstituted oxetane is not perfectly planar. It possesses a significant ring strain of approximately 106 kJ/mol and adopts a slightly puckered conformation to alleviate some torsional strain.[1][5] X-ray crystallography has shown a puckering angle of about 8.7° for the parent heterocycle.[1][6]

-

Causality of Puckering: The introduction of substituents dramatically influences the degree of puckering. Bulky groups increase unfavorable eclipsing interactions between adjacent substituents, forcing the ring into a more pronounced pucker to move these groups further apart.[1] This puckering is a critical, albeit subtle, feature that dictates the exit vectors of the bonds connecting to the pyrrolidine ring.

The Pyrrolidine Ring: Dynamic Pseudorotation

In contrast to the relatively rigid oxetane, the five-membered pyrrolidine ring is significantly more flexible. Its conformations are not static but exist in a dynamic equilibrium described by pseudorotation. The two principal, low-energy conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two adjacent atoms are displaced on opposite sides of the plane).[7]

-

Envelope (E): Designated by the atom that is out of plane (e.g., Cγ-endo or Cγ-exo).

-

Twist (T): Designated by the two atoms that are displaced.

The energy barrier between these conformers is low, allowing for rapid interconversion at room temperature. However, the substitution pattern, particularly in proline-like systems, can create a distinct energetic preference for one pucker over another.[8][9] For instance, in proline residues within proteins, cis-peptide bonds strongly favor a "DOWN" pucker, while trans-peptide bonds show a more even distribution but can favor an "UP" pucker in alpha-helical structures.[8][10]

Analyzing the Linked System: A Multi-faceted Approach

The conformational analysis of the oxetane-pyrrolidine linkage requires a synergistic combination of computational and experimental techniques. The goal is to map the potential energy surface as a function of the key rotatable bonds connecting the two rings and to validate the computational model with experimental data.

Computational Chemistry: Mapping the Conformational Space

Computational methods are indispensable for exploring the vast number of possible conformations and identifying low-energy, populated states.[11][12] The typical workflow involves a hierarchical approach, starting with faster, less computationally expensive methods and progressing to more accurate, demanding calculations.

Hierarchical Computational Workflow:

-

Initial Structure Generation: A 2D representation of the molecule is converted into an initial 3D structure.

-

Conformational Search (Molecular Mechanics): A systematic search is performed by rotating the key dihedral angle(s) linking the oxetane and pyrrolidine rings in discrete increments (e.g., every 10-15°).[11] For each increment, a rapid energy minimization is performed using a molecular mechanics (MM) force field (e.g., MMFF94, OPLS). This step efficiently samples the conformational space and identifies a set of unique low-energy conformers.

-

Geometry Optimization (Quantum Mechanics): The lowest-energy conformers from the MM search are then subjected to full geometry optimization using a more accurate method, typically Density Functional Theory (DFT).[13][14]

-

Causality of Method Choice: DFT provides a much better description of electronic effects (like hyperconjugation and intramolecular hydrogen bonding) that can be crucial for determining the relative stability of conformers. A common choice is the B3LYP functional with a Pople-style basis set like 6-31G(d).

-

-

Energy Refinement: Single-point energy calculations are often performed on the DFT-optimized geometries using a larger basis set to obtain more accurate relative energies and determine the Boltzmann population of each conformer at a given temperature.

Quantitative Data Summary (Hypothetical Example)

The output of such an analysis can be summarized in a table, providing clear, comparable data on the predicted conformational landscape.

| Conformer ID | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

| Conf-1 | -65.2° | 0.00 | 75.1% |

| Conf-2 | 178.5° | 1.15 | 14.5% |

| Conf-3 | 70.1° | 1.80 | 5.4% |

| Conf-4 | -175.0° | 2.50 | 5.0% |

Experimental Validation: Grounding Predictions in Reality

Computational models must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two primary techniques for this purpose.

3.2.1 NMR Spectroscopy: Probing Conformation in Solution

NMR spectroscopy provides a picture of the molecule's conformation in solution, which is often more biologically relevant than the solid state.[15] Several NMR parameters are exquisitely sensitive to conformation.

-

Nuclear Overhauser Effect (NOE): The NOE (or its rotating-frame equivalent, ROESY) is the gold standard for determining spatial proximity.[16] An NOE is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity.

-

Expert Insight: The presence of a strong NOE between a proton on the oxetane ring and a proton on the pyrrolidine ring provides unambiguous proof of a specific folded conformation, directly validating or refuting a computational prediction.[1]

-

-

Scalar (J) Coupling Constants: The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the protons via the Karplus equation. By measuring these coupling constants, one can estimate the dihedral angles within the pyrrolidine ring and along the linkage, providing crucial data on ring pucker and rotamer population.

3.2.2 X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides a precise, high-resolution snapshot of the molecule's conformation in the solid state.[4][17]

-

Trustworthiness: This technique yields definitive data on bond lengths, bond angles, and dihedral angles for a single, low-energy conformation. It serves as an excellent benchmark for validating the accuracy of the computational method's ability to predict the geometry of the global minimum.

-

Limitations: It is crucial to remember that the crystal structure represents only one point on the potential energy surface. Crystal packing forces can sometimes trap a conformation that is not the most stable one in solution. Therefore, crystallographic data should always be complemented with solution-phase studies.

Standard Operating Protocol: A Combined Approach

The following protocol outlines a self-validating system for a comprehensive conformational analysis of an oxetane-pyrrolidine linkage.

Protocol: Integrated Conformational Analysis

-

Computational Prediction (In Silico): a. Build the 3D model of the target molecule. b. Perform a systematic conformational search on the key linking dihedral angle using an MM force field. c. Cluster the results and select all unique conformers within a 5 kcal/mol energy window. d. Perform full geometry optimization and frequency calculation on these conformers using DFT (e.g., B3LYP/6-31G(d)). e. Calculate the relative free energies (ΔG) to determine the predicted Boltzmann populations of each conformer in the gas phase. f. Self-Validation: For each major predicted conformer, measure the key inter-proton distances (< 5 Å) that would be expected to produce an NOE signal.

-

Experimental Analysis (In Vitro): a. Synthesize and purify the target compound. b. Acquire a full suite of 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC). c. Crucially, acquire a 2D NOESY or ROESY spectrum. d. (Optional, if suitable crystals can be obtained) Obtain a single-crystal X-ray structure.

-

Data Synthesis and Refinement: a. Compare the experimentally observed NOEs with the inter-proton distances predicted by the computational model. b. If there is a strong correlation between the major predicted conformer(s) and the NOE data, the conformational assignment is considered validated. c. If there is a discrepancy, the computational model may need refinement (e.g., by including an implicit solvent model like PCM) or it may indicate that the molecule exists as a dynamic average of multiple conformations in solution.[14] d. Use the X-ray structure, if available, to confirm that the DFT method accurately reproduces the bond lengths and angles of a known low-energy state.

Conclusion

The conformational analysis of the oxetane-pyrrolidine linkage is a non-trivial but essential task in modern drug discovery. The conformational restriction imposed by the oxetane ring creates a scaffold with a more defined three-dimensional structure, which can be rationally designed to optimize interactions with a biological target. A purely computational or purely experimental approach is insufficient. True scientific integrity and trustworthy results are achieved through a synergistic workflow where high-level computational predictions are rigorously validated against definitive experimental data from NMR and X-ray crystallography. By following the integrated protocols described in this guide, researchers can confidently elucidate the conformational preferences of these valuable motifs, accelerating the development of next-generation therapeutics.

References

- Source: vertexaisearch.cloud.google.

- Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications URL

- Title: Oxetane - Grokipedia Source: Grokipedia URL

- Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: PMC - NIH URL

- Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC - PubMed Central URL

- Title: Computational methods for exploring protein conformations Source: Portland Press URL

- Title: Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation Source: MDPI URL

- Title: Oxetanes in Drug Discovery Campaigns Source: Semantic Scholar URL

- Title: Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry Source: ACS Publications URL

- Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry Source: ACS Publications URL

- Title: Interplay of Ring Puckering and Hydrogen Bonding in Deoxyribonucleosides Source: SMU URL

- Title: A DFT study of the properties of substituted pyrrolidines and phospholanes in gas and in aqueous phase Source: ResearchGate URL

- Title: Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides.

- Title: Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences Source: MDPI URL

- Title: Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides.

- Title: NMR Spectroscopy in Structural Analysis of Organic Compounds Source: AZoLifeSciences URL

- Title: Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability Source: PMC - NIH URL

- Title: NMR Spectroscopy :: Hans Reich NMR Collection Source: Organic Chemistry Data URL

- Title: EPR analysis and DFT computations of a series of polynitroxides Source: PubMed URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3.smu.edu [s3.smu.edu]

- 8. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]

- 12. portlandpress.com [portlandpress.com]

- 13. mdpi.com [mdpi.com]

- 14. EPR analysis and DFT computations of a series of polynitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. azolifesciences.com [azolifesciences.com]

- 16. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Exploratory Screening of 2-(Oxetan-3-yl)pyrrolidine Bioactivity

Foreword: The Strategic Imperative for Novel Scaffold Exploration

In the landscape of modern drug discovery, the pursuit of novel chemical matter is paramount. The strategic combination of privileged scaffolds—molecular frameworks with a proven track record of biological activity—with bioisosteric modifiers offers a fertile ground for identifying next-generation therapeutics. This guide focuses on one such compelling hybrid: 2-(Oxetan-3-yl)pyrrolidine . This molecule marries the three-dimensional complexity of the pyrrolidine ring, a cornerstone of numerous natural products and FDA-approved drugs, with the unique physicochemical advantages conferred by the oxetane moiety. The pyrrolidine scaffold is renowned for its diverse bioactivities, including anticancer, antimicrobial, and central nervous system (CNS) effects[1][2]. The oxetane ring, a contemporary tool in medicinal chemistry, is prized for its ability to enhance aqueous solubility, improve metabolic stability, and serve as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities[3][4][5].

This document provides a comprehensive, technically-grounded framework for the exploratory bioactivity screening of 2-(Oxetan-3-yl)pyrrolidine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind each experimental decision. Our approach is a multi-tiered cascade, designed to efficiently triage the compound from broad, cost-effective computational assessments to increasingly specific and resource-intensive biological assays.

Part 1: Foundational Assessment - In Silico Profiling

Before committing to costly and time-consuming wet lab synthesis and experimentation, a robust in silico evaluation is essential. This initial phase leverages computational models to predict the compound's fundamental drug-like properties and to generate hypotheses about its potential biological targets[6]. This predictive step is crucial for designing a rational and targeted in vitro screening strategy.

Physicochemical and ADMET Profiling

The first step is to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of 2-(Oxetan-3-yl)pyrrolidine. Numerous free and commercial software packages can perform these predictions.

Causality: A compound's therapeutic potential is inextricably linked to its ability to reach its target in the body and persist for a sufficient duration without causing undue toxicity. Early prediction of ADMET properties helps to identify potential liabilities that could lead to late-stage attrition[6][7]. The inclusion of the oxetane ring is hypothesized to confer favorable properties, such as increased solubility and metabolic stability, which will be computationally assessed here[3][4].

Experimental Protocol: In Silico ADMET Prediction

-

Obtain SMILES String: Generate the Simplified Molecular Input Line Entry System (SMILES) string for 2-(Oxetan-3-yl)pyrrolidine.

-

Select Prediction Tools: Utilize a combination of freely available web servers for a consensus prediction. Recommended platforms include SwissADME, ADMETlab 2.0, and ADMET-AI[8][9].

-

Input and Execute: Input the SMILES string into each server and run the prediction modules.

-

Data Consolidation: Consolidate the predicted parameters into a summary table. Key parameters to assess include:

-

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), Aqueous Solubility (LogS).

-

Pharmacokinetics: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) Permeability, P-glycoprotein (P-gp) substrate/inhibitor status, Cytochrome P450 (CYP) inhibition (specifically for major isoforms like 3A4, 2D6, 2C9)[7].

-

Toxicity: AMES toxicity (mutagenicity), hERG (cardiotoxicity) inhibition, Hepatotoxicity.

-

Data Presentation: Predicted Physicochemical and ADMET Properties

| Parameter | Predicted Value | Acceptable Range (Drug-Likeness) | Rationale & Interpretation |

| Physicochemical | |||

| Molecular Weight | [Predicted Value] | < 500 Da | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| cLogP | [Predicted Value] | -0.4 to +5.6 | Measures lipophilicity; impacts absorption and distribution. |

| TPSA | [Predicted Value] | < 140 Ų | Polar surface area; influences membrane permeability. |

| Aqueous Solubility (LogS) | [Predicted Value] | > -6 | Critical for formulation and absorption. Oxetane should improve this. |

| Pharmacokinetics | |||

| HIA | [Predicted Value] | High | Indicates potential for good oral absorption. |

| BBB Permeability | [Predicted Value] | Yes/No | Informs potential for CNS activity. |

| P-gp Substrate | [Predicted Value] | No | Non-substrates are less prone to efflux, improving bioavailability. |

| CYP2D6 Inhibitor | [Predicted Value] | No | Low potential for drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | [Predicted Value] | No | Low potential for drug-drug interactions with CYP3A4 substrates. |

| Toxicity | |||

| AMES Toxicity | [Predicted Value] | Non-mutagen | Indicates a low likelihood of being carcinogenic. |

| hERG Inhibition | [Predicted Value] | No | Low risk of cardiotoxicity. |

Target Prediction and Bioactivity Spectrum

Next, we predict potential biological targets. This is a hypothesis-generating step based on the principle of chemical similarity: molecules with similar structures often interact with similar targets[10].

Causality: By identifying potential protein targets, we can prioritize our in vitro assays, moving from a completely blind screen to a more focused, hypothesis-driven approach. Given the prevalence of the pyrrolidine scaffold in CNS-active and anticancer agents, we will pay close attention to predicted targets in these domains[1][2].

Experimental Protocol: In Silico Target Prediction

-

Select Prediction Tools: Use web servers like SwissTargetPrediction or SuperPred. These tools compare the query molecule to databases of known ligands for various targets.

-

Input and Analyze: Input the SMILES string for 2-(Oxetan-3-yl)pyrrolidine.

-

Review Target Classes: Analyze the output, which typically ranks potential target classes (e.g., GPCRs, kinases, ion channels, enzymes) by probability.

-

Prioritize Targets: Prioritize the top-ranking, druggable target classes for subsequent in vitro validation, cross-referencing with the known activities of the pyrrolidine scaffold.

Part 2: Tier 1 In Vitro Screening - Broad Spectrum Bioactivity

With computational hypotheses in hand, we proceed to broad-based in vitro screening. The goal of this tier is to confirm or refute the major predicted activities in a cost-effective, high-throughput manner.

General Cytotoxicity Assessment

A fundamental starting point for any exploratory screening is to determine the compound's inherent cytotoxicity. This data provides a crucial therapeutic window for any observed bioactivity.

Causality: All subsequent cell-based assays must be conducted at non-toxic concentrations to ensure that observed effects are due to specific biological interactions rather than general cell death. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which is a proxy for cell viability[11][12].

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Line Selection: Choose a panel of representative cell lines. A standard panel might include:

-

A549 (human lung carcinoma) - for general anticancer screening.

-

HEK293 (human embryonic kidney) - as a non-cancerous control line.

-

SH-SY5Y (human neuroblastoma) - if CNS activity is a key interest.

-

-

Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 2-(Oxetan-3-yl)pyrrolidine in DMSO. Create a serial dilution series (e.g., from 100 µM down to 0.1 µM).

-

Treatment: Replace the cell culture medium with a medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours[13]. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals[11].

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Screening

The pyrrolidine scaffold is a component of several natural and synthetic antimicrobial agents[1]. A simple agar diffusion assay provides a rapid and effective screen for antibacterial and antifungal activity.

Causality: The Kirby-Bauer disk diffusion method is a classic, universally accepted technique to qualitatively assess the antimicrobial potential of a compound. It allows for the simultaneous screening against a panel of clinically relevant microbes[4][14].

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

-

Microorganism Selection: Select a panel of representative bacteria and fungi, including:

-

Gram-positive bacteria: Staphylococcus aureus

-

Gram-negative bacteria: Escherichia coli

-

Yeast: Candida albicans

-

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: Uniformly swab the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi) with the prepared inoculum[15].

-

Disk Preparation: Impregnate sterile paper disks with a known concentration of 2-(Oxetan-3-yl)pyrrolidine (e.g., 10 µ g/disk ).

-

Disk Application: Place the impregnated disks onto the surface of the inoculated agar plates. Include a vehicle control (DMSO) and a positive control antibiotic disk (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates overnight under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).

-

Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk. A larger zone indicates greater antimicrobial activity.

Data Presentation: Antimicrobial Screening Results

| Microorganism | Compound (10 µ g/disk ) Zone of Inhibition (mm) | Positive Control Zone of Inhibition (mm) | Interpretation |

| S. aureus | [Measured Value] | [Measured Value] | [e.g., Active, Inactive] |

| E. coli | [Measured Value] | [Measured Value] | [e.g., Active, Inactive] |

| C. albicans | [Measured Value] | [Measured Value] | [e.g., Active, Inactive] |

Part 3: Tier 2 Screening - Hypothesis-Driven Target Engagement

Based on the results of the in silico predictions and Tier 1 screening, Tier 2 focuses on more specific, target-based assays. This phase aims to elucidate the mechanism of action and confirm engagement with predicted target families.

Broad Kinase and GPCR Profiling

If in silico tools predicted kinase or G-protein coupled receptor (GPCR) targets, or if broad anticancer activity was observed, a profiling screen is warranted. These screens test the compound against large panels of kinases or GPCRs to identify specific targets and assess selectivity.

Causality: Kinases and GPCRs are two of the largest and most successfully drugged target families. Identifying specific interactions within these families is a critical step in developing a lead compound. Profiling services offer a high-throughput method to assess activity against hundreds of targets simultaneously, providing a comprehensive view of a compound's selectivity[5][16][17][18].

Experimental Workflow: Kinase/GPCR Profiling

Caption: Kinase and GPCR profiling workflow.

Protocol:

-

Provider Selection: Engage a reputable contract research organization (CRO) that offers large-scale kinome and GPCR profiling (e.g., Eurofins Discovery, Reaction Biology)[5][18].

-

Assay Choice:

-

For Kinases: Typically, an activity-based assay is performed where the compound's ability to inhibit the phosphorylation of a substrate by a large panel of kinases is measured[19]. A primary screen is usually run at a single high concentration (e.g., 10 µM).

-

For GPCRs: A primary screen can be either a binding assay (measuring displacement of a radioligand) or a functional assay (measuring a downstream signal like cAMP or calcium flux)[5][20].

-

-

Compound Submission: Provide the CRO with a high-purity sample of 2-(Oxetan-3-yl)pyrrolidine.

-

Data Reception and Analysis: The CRO will provide a report detailing the percent inhibition (for kinases) or percent activity/binding (for GPCRs) against each target in the panel. "Hits" are typically defined as targets showing >50% modulation at the screening concentration.

Ion Channel Activity Assessment (Electrophysiology)

If the in silico analysis or literature on pyrrolidine analogs suggests potential interaction with ion channels (common in CNS-active compounds), a direct assessment of ion channel function is necessary.

Causality: Whole-cell voltage-clamp electrophysiology is the gold-standard method for studying the function of voltage-gated ion channels[21]. It provides high-fidelity, real-time measurement of ion currents, allowing for the precise characterization of a compound's effect (inhibition, activation, modulation of gating) on specific channel types.

Experimental Protocol: Whole-Cell Voltage-Clamp

-

Cell Line Selection: Use a cell line heterologously expressing a specific ion channel of interest (e.g., HEK293 cells expressing human Naᵥ1.7 or Kᵥ1.3 channels).

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiological recording[22].

-

Recording Setup:

-

Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions to isolate the current of interest.

-

Pull glass micropipettes to a resistance of 3-7 MΩ[22].

-

Fill a pipette with intracellular solution and mount it on the amplifier headstage.

-

-

Achieving Whole-Cell Configuration:

-

Approach a target cell with the pipette while applying positive pressure.

-

Upon contact, release the pressure to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Apply gentle suction to rupture the membrane patch, establishing electrical and molecular access to the cell interior (whole-cell mode)[22].

-

-

Voltage Protocol and Recording:

-

Hold the cell at a specific membrane potential (e.g., -70 mV).

-

Apply a series of voltage steps designed to activate the ion channel of interest and record the resulting ionic currents[23].

-

-

Compound Application: Perfuse the bath with the extracellular solution containing 2-(Oxetan-3-yl)pyrrolidine at a specific concentration.

-

Post-Compound Recording: Repeat the voltage protocol during and after compound application to observe any changes in the current's amplitude, kinetics, or voltage-dependence.

-

Data Analysis: Analyze the current traces to quantify the compound's effect (e.g., percent inhibition of peak current).

Part 4: Tier 3 Screening - ADME & Early Safety Profiling

Compounds that demonstrate promising and specific bioactivity in Tier 2 are advanced to this final exploratory stage, which focuses on key pharmacokinetic properties to assess their drug development potential.

In Vitro Metabolic Stability

This assay determines how quickly the compound is metabolized by liver enzymes, providing an estimate of its in vivo half-life.

Causality: A compound that is metabolized too rapidly will have poor bioavailability and a short duration of action, making it a poor drug candidate. Hepatocytes contain a full complement of Phase I (e.g., CYPs) and Phase II (e.g., UGTs) metabolic enzymes and are considered the "gold standard" for in vitro metabolism studies[24][25]. The oxetane ring is often incorporated to block metabolic "hot spots" and improve stability, a hypothesis tested directly by this assay[14].

Experimental Protocol: Hepatocyte Stability Assay

-

Hepatocyte Preparation: Thaw cryopreserved primary human hepatocytes and resuspend them in incubation medium at a known cell density (e.g., 0.5 x 10⁶ viable cells/mL)[26].

-

Incubation: Pre-warm the hepatocyte suspension to 37°C. Initiate the reaction by adding 2-(Oxetan-3-yl)pyrrolidine to a final concentration of ~1 µM.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and immediately quench the metabolic reaction by adding it to a tube containing ice-cold acetonitrile[25][26].

-

Sample Processing: Vortex and centrifuge the samples to pellet the protein and cell debris.

-

LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.

-

Data Analysis: Plot the natural log of the percent of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ)[3][26].

Membrane Permeability Assessment

This assay measures a compound's ability to passively diffuse across a lipid membrane, a key factor for oral absorption.

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models passive, transcellular permeation[27][28]. It is a cost-effective way to predict the potential for gastrointestinal absorption before moving to more complex cell-based or in vivo models.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Plate Preparation: Use a 96-well "sandwich" plate system, consisting of a donor plate and an acceptor plate separated by a filter membrane.

-

Membrane Coating: Coat the filter membrane of the acceptor plate with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane[29].

-

Solution Preparation:

-

Fill the wells of the acceptor plate with a buffer solution (acceptor buffer).

-

Prepare the test compound in a buffer solution (donor buffer) at a known concentration.

-

-

Assay Assembly: Add the compound solution to the donor plate. Carefully place the lipid-coated acceptor plate on top of the donor plate, creating the "sandwich"[30].

-

Incubation: Incubate the plate assembly for a set period (e.g., 4-16 hours) at room temperature to allow the compound to diffuse from the donor to the acceptor compartment.

-

Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

-

Data Analysis: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time. Compounds are often categorized as having low, medium, or high permeability based on their Pe values.

Data Presentation: Tier 3 ADME Summary

| Assay | Result | Interpretation |

| Metabolic Stability (t₁/₂) | [Calculated Value, e.g., 95 min] | Indicates the compound's stability to liver metabolism (e.g., Moderate, High). |

| PAMPA Permeability (Pe) | [Calculated Value, e.g., 8.5 x 10⁻⁶ cm/s] | Predicts passive absorption potential (e.g., High). |

Conclusion and Path Forward

This technical guide outlines a systematic, multi-tiered strategy for the exploratory screening of 2-(Oxetan-3-yl)pyrrolidine. By progressing from broad computational predictions to specific, hypothesis-driven biological assays, this framework maximizes the efficiency of resource allocation while building a comprehensive profile of the compound's bioactivity and preliminary drug-like properties.

The logical flow of this screening cascade is designed to be self-validating at each stage. Positive findings in the broad Tier 1 assays (e.g., cytotoxicity, antimicrobial activity) provide the impetus for the more focused and mechanistic studies in Tier 2 (e.g., kinome profiling, electrophysiology). Finally, promising bioactivity is contextualized by the fundamental pharmacokinetic assessments in Tier 3, which provide a critical early look at the compound's potential for further development. The results from this comprehensive exploration will provide a robust data package to inform decisions on whether to advance 2-(Oxetan-3-yl)pyrrolidine, or analogs thereof, into a formal lead optimization program.

// Nodes InSilico [label="Part 1: In Silico Profiling\n(ADMET & Target Prediction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tier1 [label="Part 2: Tier 1 In Vitro\n(Broad Cytotoxicity & Antimicrobial)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tier2 [label="Part 3: Tier 2 In Vitro\n(Target-Specific Assays:\nKinase, GPCR, Ion Channel)", fillcolor="#FBBC05", fontcolor="#202124"]; Tier3 [label="Part 4: Tier 3 In Vitro\n(ADME & Early Safety:\nMetabolic Stability, Permeability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decision [label="Go/No-Go Decision\n(Lead Optimization)", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges InSilico -> Tier1 [label=" Guides Assay Design"]; Tier1 -> Tier2 [label=" Informs Hypothesis"]; Tier2 -> Tier3 [label=" Warrants ADME Profiling"]; Tier3 -> Decision [label=" Informs Advancement"]; }

Caption: Exploratory screening cascade for 2-(Oxetan-3-yl)pyrrolidine.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Vitale, P., Scicchitano, F., & other authors. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4934. [Link]

-

Lombardo, F., & other authors. (2000). Prediction of Drug Absorption Using Multivariate Statistics. Journal of Medicinal Chemistry, 43(20), 3867–3877. [Link]

-

Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties and Bioactivity Score. [Link]

-

Swanson, K. (n.d.). ADMET-AI. [Link]

-

Afolabi, I., & other authors. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5), bbaa342. [Link]

-

Bio-predicta. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. [Link]

-

Karataş, M. Ö., & other authors. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249241. [Link]

-

Babon, J. J., & other authors. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 969. [Link]

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

-

Lo, D. C., & other authors. (2015). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. ACS Chemical Neuroscience, 6(1), 24–35. [Link]

-

Wuitschik, G., & other authors. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12616–12653. [Link]

-

Burrows, J. N., & other authors. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11898–11951. [Link]

-

Eurofins Discovery. (n.d.). GPCR Screening and Profiling. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Encyclopedia.pub. (2023). High-Throughput Screening for Neurodegenerative Diseases. [Link]

-

BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. [Link]

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]

-

Di, L., & other authors. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 109. [Link]

-

BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

-

Cold Spring Harbor Protocols. (2006). Whole-Cell Voltage Clamp Recording. [Link]

-

Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. [Link]

-

Sittampalam, G. S., & other authors. (2012). High Throughput Screening Explained Simply. Assay Guidance Manual. [Link]

-

Pamgene. (n.d.). Kinase Activity Profiling Services. [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

-

Balouiri, M., & other authors. (2016). Methods for in vitro evaluation of antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

ADMETlab 2.0. (n.d.). ADMETlab 2.0. [Link]

-

Bitesize Bio. (2025). High Throughput Screening Explained Simply (5 Minutes). [Link]

-

Reaction Biology. (n.d.). GPCR Assay Services. [Link]

-

Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

-

National Center for Biotechnology Information. (2013). MTT Assay Protocol. [Link]

-

Creative Bioarray. (n.d.). Hepatocyte Stability Assay. [Link]

-

Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

-

BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. [Link]

-

Grishchenko, M., & other authors. (2023). Whole-cell patch-clamp recording and parameters. Biophysics and Neuroscience, 6(1). [Link]

-

Inoue, A., & other authors. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Annual Review of Pharmacology and Toxicology, 59, 439-457. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

-

Frontiers Media S.A. (2023). Identification of key biomarkers of telomere-related genes in diabetic nephropathy via bioinformatic analysis. [Link]

-

ResearchGate. (n.d.). Whole-cell patch-clamp voltage clamp recordings. [Link]

-

Oxford University Press. (2008). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. [Link]

-

Animated biology with Arpan. (2022). How does Whole-cell voltage clamp work?. [Link]

-

American Physiological Society. (2017). Recent progress in assays for GPCR drug discovery. [Link]

Sources

- 1. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ADMET-AI [admet.ai.greenstonebio.com]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. asm.org [asm.org]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 16. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Kinase Activity Profiling Services - Pamgene [pamgene.com]

- 20. journals.physiology.org [journals.physiology.org]

- 21. homepages.gac.edu [homepages.gac.edu]

- 22. docs.axolbio.com [docs.axolbio.com]

- 23. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bdj.co.jp [bdj.co.jp]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. PAMPA | Evotec [evotec.com]

- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 29. bioassaysys.com [bioassaysys.com]

- 30. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Asymmetric Synthesis of 2-(Oxetan-3-yl)pyrrolidine Enantiomers

Abstract & Strategic Significance

The 2-(oxetan-3-yl)pyrrolidine scaffold represents a high-value pharmacophore in modern medicinal chemistry. It combines the saturated nitrogen heterocycle of pyrrolidine (ubiquitous in neuroscience and oncology targets) with the oxetane ring—a potent "bioisostere" for gem-dimethyl groups and carbonyls.

Why this scaffold matters:

-

Lipophilicity Modulation: The oxetane ring lowers

and improves aqueous solubility compared to carbocyclic analogs, a phenomenon known as the "oxetane effect" [1]. -

Metabolic Stability: The oxetane ring is metabolically robust and blocks metabolic soft spots on the pyrrolidine ring.

-

Vector Control: The C2-linkage provides a precise vector for substituent exit, critical for structure-activity relationship (SAR) exploration.

The Synthetic Challenge:

Direct coupling of pyrrolidine and oxetane fragments (e.g., via

The Solution:

This protocol details a Chiral Auxiliary-Directed De Novo Synthesis . By condensing oxetan-3-one with tert-butanesulfinamide (Ellman's Auxiliary), we generate a chiral imine that directs the diastereoselective addition of a carbon nucleophile. Subsequent ring closure yields the target pyrrolidine with high enantiomeric excess (

Synthetic Strategy & Logic

The synthesis relies on the high diastereoselectivity of organometallic additions to

Strategic Pathway Diagram

Figure 1: Strategic workflow for the asymmetric construction of the target scaffold.

Detailed Experimental Protocol

Phase 1: Formation of the Chiral Sulfinyl Imine

Objective: Activate the oxetane ketone for nucleophilic attack while installing the chiral directing group.

Reagents:

-

Oxetan-3-one (

equiv) -

(R)-2-methylpropane-2-sulfinamide (

equiv) -

Titanium(IV) ethoxide (

equiv) [Technical Grade] -

Solvent: THF (Anhydrous)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge oxetan-3-one (5.0 g, 69.4 mmol) and (R)-tert-butanesulfinamide (9.25 g, 76.3 mmol) in THF (70 mL).

-

Activation: Add Ti(OEt)

(31.6 g, 138.8 mmol) dropwise via syringe. The solution will turn slightly yellow. -

Reaction: Stir at room temperature for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The ketone spot should disappear.

-

Quench: Critical Step. Pour the reaction mixture into a rapidly stirring brine solution (100 mL). A thick white precipitate (Titanium salts) will form.

-

Workup: Filter the suspension through a pad of Celite. Wash the cake with EtOAc (3 x 50 mL). Dry the organic phase over Na

SO -

Purification: Flash column chromatography (0-50% EtOAc in Hexanes) yields the sulfinyl imine as a white solid or viscous oil.

Phase 2: Diastereoselective Allylation

Objective: Install the 3-carbon chain required for the pyrrolidine ring and set the C2 stereocenter.

Reagents:

-

Sulfinyl Imine (from Phase 1)

-

Allylmagnesium bromide (1.0 M in Et

O, -

Solvent: CH

Cl

Procedure:

-

Cooling: Dissolve the sulfinyl imine (10.0 mmol) in anhydrous CH

Cl -

Addition: Add AllylMgBr (20.0 mL, 20.0 mmol) dropwise over 20 minutes. Maintain internal temperature below

C to maximize diastereomeric ratio (dr). -

Equilibration: Stir at

C for 4 hours, then allow to warm slowly to room temperature overnight. -

Quench: Quench with saturated NH

Cl solution (20 mL). -

Isolation: Extract with CH

Cl -

Analysis: Analyze crude by

H NMR to determine diastereomeric ratio (typically -

Purification: Isolate the major diastereomer via silica gel chromatography.

Phase 3: Hydroboration and Cyclization

Objective: Convert the terminal alkene to a primary alcohol, activate it as a mesylate, and cyclize to form the pyrrolidine ring.

Reagents:

-

9-BBN (0.5 M in THF)

-

NaOH / H

O -

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et

N) -

Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

Procedure:

-

Hydroboration: Dissolve the homoallylic amine (from Phase 2) in THF. Add 9-BBN (2.0 equiv) and stir at reflux for 2 hours.

-

Oxidation: Cool to

C. Add 3M NaOH followed by 30% H -

Mesylation: Dissolve the alcohol in DCM at

C. Add Et -

Cyclization:

-

Method A (One-pot): If the sulfinyl group is stable, add excess base (KOtBu) to induce cyclization of the sulfonamide nitrogen onto the mesylate.

-

Method B (Stepwise - Recommended): Remove the sulfinyl group first using 4M HCl in Dioxane (room temp, 1 hour). Concentrate to the amine hydrochloride salt. Basify with NaHCO

, extract free amine, then heat in acetonitrile with K

-

-

Final Product: The resulting 2-(oxetan-3-yl)pyrrolidine is isolated as a free base or converted to an HCl salt for stability.

Quality Control & Validation Data

Expected Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White solid (HCl salt) or Colorless oil (Free base) | Visual |

| Purity | HPLC (210 nm) | |

| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H or OD-H) | |

| Diagnostic multiplets at | 400 MHz DMSO-d6 | |

| Mass Spec | ESI+ |

Stereochemical Validation

The absolute configuration is determined by the choice of sulfinamide.

-

(R)-tert-butanesulfinamide

Yields the (S)-configuration at the new stereocenter (assuming a closed transition state model where the nucleophile attacks from the Re-face). -

Note: Always verify absolute stereochemistry via X-ray crystallography of a derivative or comparison of optical rotation with literature values for analogous compounds.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the stereochemical induction model (Ellman's Model) and the ring-closing cascade.

Figure 2: Mechanistic cascade from imine to cyclized product.

Troubleshooting & Safety

-

Oxetane Stability: The oxetane ring is acid-sensitive. While 4M HCl/Dioxane is used to cleave the sulfinamide, prolonged exposure or high heat can open the oxetane ring. Mitigation: Perform deprotection at

C to RT and monitor strictly; quench immediately upon completion. -

Titanium Emulsions: The Ti(OEt)

quench can form stubborn emulsions. Mitigation: Use the "rapid stir brine" method or add a small amount of water followed by dilution with EtOAc and filtration through Celite before separation. -

Diastereoselectivity: If dr is low (

), switch solvent from THF to CH

References

-

Wurts, J. et al. "Oxetanes as Versatile Elements in Drug Discovery." Journal of Medicinal Chemistry, 2023. Link

-

Ellman, J. A. et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. Link

-

Bull, J. A. et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016.[1] Link

-

Robak, M. T., Herbage, M. A. & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. (Detailed protocols for pyrrolidine synthesis). Link

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K. & Carreira, E. M. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2010. Link

Sources

Application Notes and Protocols: The Untapped Potential of 2-(Oxetan-3-yl)pyrrolidine in Drug Design

Introduction: A Novel Scaffold at the Confluence of Favorable Physicochemical Properties

In the landscape of contemporary drug discovery, the design of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a paramount objective. The pyrrolidine ring is a well-established privileged scaffold, present in numerous natural products and FDA-approved drugs, valued for its three-dimensional character and its ability to confer a wide range of biological activities.[1][2][3] Concurrently, the oxetane motif has emerged as a valuable building block in medicinal chemistry, recognized for its capacity to enhance aqueous solubility, improve metabolic stability, and act as a bioisosteric replacement for commonly employed functional groups like carbonyls and gem-dimethyl moieties.[4]

This document introduces the 2-(Oxetan-3-yl)pyrrolidine scaffold, a novel architectural motif that strategically combines the favorable attributes of both its constituent heterocycles. While the individual components are well-documented in medicinal chemistry literature, their synergistic application as a unified scaffold remains a largely unexplored frontier. These application notes serve as a forward-looking guide for medicinal chemists, researchers, and drug development professionals, elucidating the rationale for its use, proposing robust synthetic strategies, and providing detailed protocols for its incorporation into drug discovery pipelines.

The Rationale: Predicting Advantageous Properties

The strategic fusion of an oxetane ring at the 2-position of a pyrrolidine core is predicted to yield a scaffold with a unique and highly desirable combination of properties.

-

Enhanced Solubility and Reduced Lipophilicity: The inherent polarity of the oxetane ring is expected to significantly improve the aqueous solubility of parent molecules, a critical factor in enhancing bioavailability and reducing the challenges associated with poorly soluble drug candidates.

-

Improved Metabolic Stability: The oxetane moiety is known to be more resistant to oxidative metabolism compared to more lipophilic aliphatic chains, potentially leading to improved pharmacokinetic profiles and reduced drug clearance rates.

-

Increased Three-Dimensionality: The non-planar nature of both the pyrrolidine and oxetane rings contributes to an increased fraction of sp3-hybridized carbons (Fsp3), a key descriptor associated with higher clinical success rates. This three-dimensionality allows for more precise and selective interactions with biological targets.

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can subtly modulate the pKa of the pyrrolidine nitrogen, offering a handle for fine-tuning the ionization state of the molecule at physiological pH.

-

Novel Chemical Space: The 2-(Oxetan-3-yl)pyrrolidine scaffold provides access to novel chemical space, enabling the design of molecules with unique shapes and vectoralities for interacting with protein binding sites.

Proposed Synthetic Pathways to the 2-(Oxetan-3-yl)pyrrolidine Scaffold

The absence of commercially available 2-(Oxetan-3-yl)pyrrolidine necessitates a de novo synthesis. Below are two proposed, robust synthetic routes leveraging established organic chemistry principles.

Protocol 1: Organocatalytic α-Alkylation of an Aldehyde Followed by Reductive Amination

This pathway utilizes a well-established organocatalytic enamine-iminium ion activation strategy for the key C-C bond formation.

Workflow Diagram:

Figure 1: Proposed synthesis of 2-(Oxetan-3-yl)pyrrolidine via organocatalytic α-alkylation.

Step-by-Step Protocol:

-

Synthesis of Oxetane-3-carbaldehyde: This starting material can be prepared from commercially available oxetan-3-one through a homologation sequence.[5]

-

Organocatalytic α-Alkylation:

-

To a solution of N-Boc-pyrrolidine (1.0 eq) in anhydrous DMSO (0.5 M) is added the desired organocatalyst, for example, (S)-proline (0.2 eq).

-

Oxetane-3-carbaldehyde (1.5 eq) is added, and the reaction mixture is stirred at room temperature for 24-48 hours, monitoring by LC-MS.

-

Upon completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

-

The crude product, α-(Oxetan-3-yl)acetaldehyde, is purified by flash column chromatography.

-

-

Reductive Amination and Cyclization:

-

The purified α-(Oxetan-3-yl)acetaldehyde (1.0 eq) is dissolved in 1,2-dichloroethane (0.2 M).

-

A suitable amine source, such as benzylamine (1.1 eq), is added, followed by sodium triacetoxyborohydride (1.5 eq).

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction is quenched with saturated aqueous NaHCO3 and extracted with dichloromethane. The combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography to yield the protected 2-(Oxetan-3-yl)pyrrolidine.

-

-

Deprotection:

-

The protected pyrrolidine is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) and stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure, and the residue is basified with aqueous NaOH and extracted with dichloromethane to afford the final 2-(Oxetan-3-yl)pyrrolidine scaffold.

-

Protocol 2: Grignard Addition to a Proline-derived Nitrone

This approach offers an alternative C-C bond-forming strategy that can be amenable to a different substrate scope.

Workflow Diagram:

Figure 2: Proposed synthesis via Grignard addition to a proline-derived nitrone.

Step-by-Step Protocol:

-

Preparation of Oxetan-3-ylmagnesium bromide:

-

In a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 eq) are suspended in anhydrous THF.

-

A solution of 3-bromooxetane (1.0 eq) in anhydrous THF is added dropwise, initiating the Grignard reaction (initiation may require gentle heating or a crystal of iodine).

-

The reaction mixture is stirred at room temperature for 2-3 hours.

-

-

Preparation of the Proline-derived Nitrone:

-

N-hydroxyproline methyl ester is synthesized from L-proline and oxidized to the corresponding nitrone using a mild oxidizing agent like HgO or DDQ.

-

-

Grignard Addition:

-

The proline-derived nitrone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.

-

The freshly prepared oxetan-3-ylmagnesium bromide solution is added dropwise.

-

The reaction is stirred at -78 °C for 2-4 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic layers are dried and concentrated.

-

-

Reduction and Deprotection:

-

The crude addition product is dissolved in acetic acid, and zinc dust (5.0 eq) is added portion-wise. The mixture is stirred vigorously for 4-6 hours.

-

The reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in dichloromethane and washed with saturated aqueous NaHCO3.

-

The organic layer is dried and concentrated to yield the protected 2-(Oxetan-3-yl)pyrrolidine, which can then be deprotected as described in Protocol 1.

-

Incorporation of the Scaffold into Lead Molecules: Exemplary Protocols

Once synthesized, the 2-(Oxetan-3-yl)pyrrolidine scaffold can be readily incorporated into lead molecules using standard coupling chemistries.

Protocol 3: Amide Bond Formation

This protocol is suitable for coupling the scaffold to a carboxylic acid-containing core molecule.

Workflow Diagram:

Figure 3: Amide coupling of the 2-(Oxetan-3-yl)pyrrolidine scaffold.

Step-by-Step Protocol:

-

To a solution of the carboxylic acid-containing core molecule (1.0 eq) in anhydrous DMF (0.1 M) is added HATU (1.2 eq) and DIPEA (3.0 eq).

-

The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.

-

A solution of 2-(Oxetan-3-yl)pyrrolidine (1.1 eq) in anhydrous DMF is added.

-

The reaction is stirred at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

-

The crude product is purified by flash column chromatography or preparative HPLC.

Protocol 4: Reductive Amination

This protocol is ideal for coupling the scaffold to an aldehyde or ketone on the core molecule.

Step-by-Step Protocol:

-

The aldehyde or ketone-containing core molecule (1.0 eq) and 2-(Oxetan-3-yl)pyrrolidine (1.2 eq) are dissolved in 1,2-dichloroethane (0.1 M).

-

Sodium triacetoxyborohydride (1.5 eq) is added in one portion.

-

The reaction is stirred at room temperature for 6-18 hours, monitoring by LC-MS.

-

The reaction is quenched with saturated aqueous NaHCO3 and extracted with dichloromethane.

-

The combined organic layers are dried over Na2SO4 and concentrated.

-

The crude product is purified by an appropriate method (e.g., column chromatography).

Data Summary: Predicted Physicochemical Properties

The following table summarizes the predicted impact of incorporating the 2-(Oxetan-3-yl)pyrrolidine scaffold compared to a standard N-isobutyl substituent, based on established principles of medicinal chemistry.

| Property | Standard N-isobutyl | 2-(Oxetan-3-yl)pyrrolidine | Rationale |

| Aqueous Solubility | Lower | Higher | The polar oxetane ring increases hydrophilicity. |

| LogP/LogD | Higher | Lower | The oxygen atom in the oxetane reduces lipophilicity. |

| Metabolic Stability | Lower | Higher | The oxetane is less prone to CYP450-mediated oxidation. |

| Fsp3 | Lower | Higher | Both rings are saturated and non-planar. |

| Molecular Weight | Lower | Higher | The scaffold adds more atoms than a simple alkyl chain. |

| Hydrogen Bond Acceptors | 0 | 2 (Oxetane O, Pyrrolidine N) | Increases potential for target interactions. |

Conclusion and Future Outlook

The 2-(Oxetan-3-yl)pyrrolidine scaffold represents a novel and promising building block for medicinal chemists. Its unique combination of a three-dimensional pyrrolidine core and a polarity-enhancing, metabolically robust oxetane moiety offers a compelling strategy for optimizing the drug-like properties of lead compounds. The proposed synthetic routes and coupling protocols provide a practical framework for the exploration of this scaffold in drug discovery programs. Further investigation into the conformational preferences of this scaffold and its impact on the biological activity of various compound classes is highly encouraged. The adoption of such innovative building blocks will undoubtedly contribute to the development of the next generation of therapeutics with improved efficacy and safety profiles.

References

- Ruan, Y., et al. (2020). Design, synthesis and anthelmintic activity of novel pyrrolidine oxadiazoles. Chinese Chemical Letters, 31(8), 2119-2122.

- Shimokawa, J., et al. (2016). Total Synthesis of (±)-Amathaspiramide F. The Journal of Organic Chemistry, 81(15), 6639-6645.

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248380. [Link]

-

McLaughlin, M., et al. (2014). Oxetanyl peptides: novel peptidomimetic modules for medicinal chemistry. Organic Letters, 16(16), 4070-4073. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. [Link]

- Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(24), 8439-8446.

- U.S. Patent No. 6,784,197. (2004). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

- Vitale, P., et al. (2017).

- Vitale, P., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 639-652.

-

Shcherbatiuk, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7248. [Link]

- Belveren, S., et al. (2019). Synthesis and biological evaluation of new spiro-pyrrolidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 27(1), 1-10.

- von Geldern, T. W., et al. (1999). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity. Journal of Medicinal Chemistry, 42(18), 3668-3678.

- Liu, G., et al. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry, 41(18), 3291-3302.

- Romero, A. G., et al. (2023).

- Zaitsev, A. B., et al. (2022). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry, 18, 1022-1029.

-

Stepan, A. F., et al. (2013). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Organic Process Research & Development, 17(1), 115-120. [Link]

- Shaw, M. H., et al. (2016). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Journal of the American Chemical Society, 138(32), 10193-10196.

-

Thompson, C. F., et al. (2018). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 16(43), 8346-8350. [Link]

- Kussmann, J., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. The Journal of Organic Chemistry, 82(19), 10173-10184.

- Taylor, M. S., & Jacobsen, E. N. (2006). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. Journal of the American Chemical Society, 128(32), 10444-10445.

- Lenci, E., & Trabocchi, A. (2020). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 25(3), 670.

- DeRider, M. L., et al. (2002). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Journal of the American Chemical Society, 124(11), 2497-2505.

- Mykhailiuk, P. K. (2017). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv.

-

Zaitseva, E. R., et al. (2022). Intramolecular α-alkylation of C(2)-linked pyrrolidine by catalytic[2][6]-hydride shift/cyclization cascade. Organic & Biomolecular Chemistry, 20(31), 6214-6218.

-

PubChem. (n.d.). 3-(Oxetan-3-yl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

- Trost, B. M., & Xu, J. (2005). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Journal of the American Chemical Society, 127(49), 17180-17181.

- Nájera, C., & Yus, M. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 563-571.

- Kumar, A., et al. (2012). Synthesis of a library of spiro[pyrrolidine-3, 3´-oxindole] compounds and their antitubercular evaluation. Bioorganic & Medicinal Chemistry Letters, 22(2), 910-914.

- Harris, S. A., et al. (2012). Synthesis and conformational analysis of a novel class of constrained acyclic nucleoside phosphonates. Bioorganic & Medicinal Chemistry, 20(4), 1516-1525.

- Miller, S. J., et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 137(43), 13945-13954.

- U.S. Patent No. 7,217,826. (2007). 2-oxo-1-pyrrolidine derivatives, process for preparing them and their uses.

- Chalyk, B. A., et al. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(66), 16782-16786.

- U.S. Patent No. 6,936,633. (2005).

- Park, S., et al. (2013). Spiro[pyrrolidine-2,3'-oxindole] derivatives synthesized by novel regionselective 1,3-dipolar cycloadditions. Bulletin of the Korean Chemical Society, 34(1), 277-280.

- Kumar, A., et al. (2012). Organocatalytic enantioselective conjugate addition of nitromethane to alkylidenemalonates: Asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives. Tetrahedron: Asymmetry, 23(1), 1-5.

- Thompson, C. F., et al. (2018). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 16, 8346-8350.

- Melchiorre, P., et al. (2017). Radical-Mediated α-tert-Alkylation of Aldehydes by Consecutive 1,4 - and 1,3 -Functional Group Migrations.

- Czech Republic Patent No. CZ20022850A3. (2004).

- Trost, B. M., & Stiles, D. T. (2017). Part I: Asymmetric Alpha-Alkylation of Aldehydes with Simple Olefins Part II.